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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of GSK2332255B's performance against other transient receptor
potential canonical (TRPC) channel inhibitors. The information is supported by experimental
data to facilitate informed decisions in drug development and research.

GSK2332255B is a potent and selective antagonist of TRPC3 and TRPC6 channels, which are
implicated in pathological cardiac hypertrophy.[1][2][3] This guide summarizes key findings,
compares its efficacy with other known inhibitors, and provides detailed experimental protocols
for cross-validation.

Comparative Efficacy of TRPC Channel Inhibitors

The potency of GSK2332255B and other TRPC channel inhibitors is summarized in the table
below, with IC50 values indicating the concentration required for 50% inhibition.
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Compound

Target(s)

IC50 (nM)

Selectivity
Highlights

Reference(s)

GSK2332255B

TRPC3, TRPC6

5 (rat TRPC3), 4
(rat TRPC6)

>100-fold
selectivity for
TRPC3/6 over
other calcium-
permeable

channels.

[1]14]

GSK2833503A

TRPC3, TRPC6

21 (TRPC3), 3
(TRPCS)

Structurally
similar to
GSK2332255B
with high

selectivity.

[2]4]

Pyr3

TRPC3

~700

Primarily a
TRPC3 inhibitor,
also affects
store-operated

calcium entry.

[2]

SAR7334

TRPC6

9.5

Shows selectivity
for TRPC6 over
TRPC3 and
TRPCY7.

[2]

Bl 749327

TRPC6

13 (mouse), 19

(human)

Orally
bioavailable and
selective TRPC6
inhibitor.

GSK417651A

TRPC3, TRPC6

Nonselective
inhibitor of both
TRPC3 and
TRPCS6.

[6]

GSK2293017A

TRPC3, TRPC6

A more potent
TRPC3/6

antagonist.

[6]

© 2026 BenchChem. All rights reserved.

2/6

Tech Support


https://pubmed.ncbi.nlm.nih.gov/24453217/
https://worldwide.promega.com/resources/protocols/technical-manuals/101/t-cell-activation-bioassay-nfat-protocol/
https://www.researchgate.net/publication/252324476_The_discovery_of_potent_blockers_of_the_canonical_transient_receptor_channels_TRPC3_and_TRPC6_based_on_an_anilino-thiazole_pharmacophore
https://worldwide.promega.com/resources/protocols/technical-manuals/101/t-cell-activation-bioassay-nfat-protocol/
https://www.researchgate.net/publication/252324476_The_discovery_of_potent_blockers_of_the_canonical_transient_receptor_channels_TRPC3_and_TRPC6_based_on_an_anilino-thiazole_pharmacophore
https://www.researchgate.net/publication/252324476_The_discovery_of_potent_blockers_of_the_canonical_transient_receptor_channels_TRPC3_and_TRPC6_based_on_an_anilino-thiazole_pharmacophore
https://link.springer.com/article/10.1038/sj.emboj.7601417
https://www.researchgate.net/publication/258759915_Characterization_of_Small_Molecule_TRPC3_and_TRPC6_agonist_and_Antagonists
https://www.researchgate.net/publication/258759915_Characterization_of_Small_Molecule_TRPC3_and_TRPC6_agonist_and_Antagonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Inhibition of Pathological Signaling Pathways

GSK2332255B effectively blocks signaling pathways that lead to cardiac hypertrophy. A key
pathway involves the activation of Gg-coupled protein receptors by agonists like angiotensin Il
(Ang 1) and endothelin-1 (ET-1).[7] This activation leads to the production of diacylglycerol
(DAG), which in turn activates TRPC3 and TRPC6 channels.[8] The subsequent influx of
calcium ions (Ca2+) activates calcineurin, a phosphatase that dephosphorylates the nuclear
factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the

transcription of hypertrophic genes.[9]
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NFAT Activation Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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